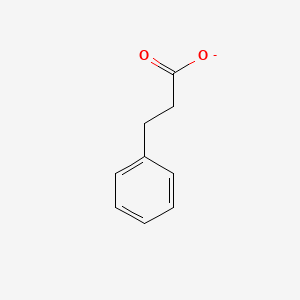

3-Phenylpropionate

Vue d'ensemble

Description

3-phenylpropionate is a monocarboxylic acid anion that is the conjugate base of 3-phenylpropionic acid, obtained by deprotonation of the carboxy group. It has a role as a human metabolite and a plant metabolite. It is a conjugate base of a 3-phenylpropionic acid.

Applications De Recherche Scientifique

Gastric Acid Inhibition

3-Amino-3-phenylpropionic acid, a structural GABA analogue, exhibits properties that inhibit gastric acid secretion. This compound suppresses acid secretion induced by various secretagogues through mechanisms differing from antimuscarinics, H2-receptor antagonists, and vagal blockade, suggesting its potential role in modulating gastric acid secretion, possibly via GABA mechanisms (Hara, Natsume, Hara, & Goto, 1990).

Diet and Microbiota

Pomegranate juice (PJ) supplementation in human diets affects fecal metabolites, including 3-phenylpropionic acid. The study found significant increases in fecal concentrations of this compound post-supplementation, suggesting its role in diet-induced changes in microbiota and metabolites (Mosele et al., 2015).

Antimicrobial Properties

The endophytic fungus Cladosporium cladosporioides, isolated from Zygophyllum mandavillei, produces 3-phenylpropionic acid with significant antimicrobial activity. This compound demonstrated potential as an alternative approach for managing plant phytopathogens due to its enhanced antimicrobial activity (Yehia et al., 2020).

Catalytic Transformations

Research on the catalytic transformation of cinnamaldehyde to 3-phenylpropionic acid using ruthenium catalysts highlights its significance in chemical synthesis, notably in the creation of intermediates for pharmaceuticals like the anti-AIDS drug Indinavir (Vries, Roelfes, & Green, 1998).

Free Fatty Acid Receptor Agonists

Derivatives of 3-phenylpropionic acid have been synthesized and evaluated for their activation of the free fatty acid receptor 1 (FFA1). These compounds, with their ability to sustain blood glucose levels, are potential therapeutic agents for type 2 diabetes mellitus (Kuranov et al., 2020).

Metabolic Engineering

In metabolic engineering, Corynebacterium glutamicum was modified to produce 3-hydroxypropionic acid from glucose and xylose via the glycerol pathway, demonstrating the compound's potential as a valuable platform chemical for various applications (Chen et al., 2017).

Propriétés

Nom du produit |

3-Phenylpropionate |

|---|---|

Formule moléculaire |

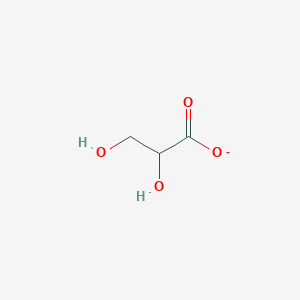

C9H9O2- |

Poids moléculaire |

149.17 g/mol |

Nom IUPAC |

3-phenylpropanoate |

InChI |

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/p-1 |

Clé InChI |

XMIIGOLPHOKFCH-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CCC(=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)CCC(=O)[O-] |

Synonymes |

3-phenyl propionic acid 3-phenylpropanoic acid 3-phenylpropionate 3-phenylpropionic acid 3-phenylpropionic acid, sodium salt beta-phenylpropionate dihydrocinnamic acid hydrocinnamic acid |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

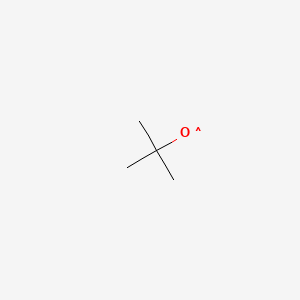

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)